molecular formula C6H7NO2S B3254136 3-Isothiazolecarboxylic acid ethyl ester CAS No. 23244-32-8

3-Isothiazolecarboxylic acid ethyl ester

Cat. No.: B3254136
CAS No.: 23244-32-8
M. Wt: 157.19 g/mol
InChI Key: DDZCLQJPPQLCQD-UHFFFAOYSA-N
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Description

3-Isothiazolecarboxylic acid ethyl ester is a chemical compound belonging to the isothiazole family. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiazolecarboxylic acid ethyl ester typically involves the reaction of isothiazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as acidic resins, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-Isothiazolecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 3-Isothiazolecarboxylic acid and ethanol.

    Reduction: 3-Isothiazolecarbinol.

    Substitution: Various substituted isothiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Isothiazolecarboxylic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The compound can inhibit or activate certain enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isothiazolecarboxylic acid ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ester group allows for easier modification and derivatization, making it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

ethyl 1,2-thiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-4-10-7-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZCLQJPPQLCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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